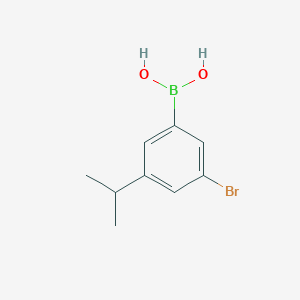

3-Bromo-5-isopropylphenylboronic acid

Descripción

Structure

2D Structure

Propiedades

IUPAC Name |

(3-bromo-5-propan-2-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BBrO2/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h3-6,12-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQVEISBEIMQOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)C(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BBrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5 Isopropylphenylboronic Acid

Direct Borylation Approaches

Direct borylation methods offer efficient routes to arylboronic acids and their esters by creating a C-B bond directly on the aromatic ring. These strategies include palladium-catalyzed cross-coupling with aryl halides, iridium-catalyzed activation of C-H bonds, and emerging visible-light photoredox methods.

The palladium-catalyzed borylation of aryl halides, often referred to as the Miyaura borylation, is a robust and widely used method for synthesizing arylboronate esters. nih.gov This reaction typically involves the cross-coupling of an aryl halide (such as 1,5-dibromo-3-isopropylbenzene) with a diboron (B99234) reagent, like bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov

The efficiency of the palladium-catalyzed borylation is highly dependent on the chosen catalyst system, which consists of a palladium precursor and a supporting ligand. Various palladium sources, such as Pd(OAc)₂, PdCl₂(CH₃CN)₂, and Pd₂(dba)₃, have been successfully employed. nih.govorganic-chemistry.org The optimization of this system is crucial for achieving high yields and selectivity, particularly when dealing with substrates that have multiple reactive sites or are sterically hindered. organic-chemistry.orgacs.org For the synthesis of 3-Bromo-5-isopropylphenylboronic acid from a di-halogenated precursor, a catalyst system that selectively reacts at one position is essential. Research has shown that catalyst loading can often be minimized to as low as 0.05-1.0 mol% without compromising the reaction's efficiency. acs.orgnih.gov

Table 1: Comparison of Palladium Catalyst Systems for Borylation of Aryl Halides

| Catalyst Precursor | Ligand | Boron Source | Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | B₂pin₂ | K₃PO₄ | THF | >90 |

| PdCl₂(CH₃CN)₂ | SPhos | HBpin | Et₃N | Dioxane | ~95 |

| Pd₂(dba)₃ | t-Bu-DPEphos | HBpin | Et₃N | Dioxane | >90 |

Note: Yields are generalized from literature on various aryl halides and may vary based on the specific substrate. nih.govorganic-chemistry.orgnih.gov

Ligands play a pivotal role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov For the borylation of aryl halides, electron-rich, bulky monophosphine ligands are often the most effective. researchgate.net Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and various dialkylbiarylphosphines have demonstrated high activity, allowing for lower catalyst loadings and shorter reaction times. nih.gov These ligands enhance the rate of reductive elimination, which can be a challenging step in C-B bond formation. nih.gov The choice of ligand is critical for overcoming challenges associated with sterically hindered substrates or less reactive aryl chlorides. nih.govacs.org

Table 2: Influence of Different Ligands on Borylation Efficiency

| Ligand | Ligand Type | Key Advantages |

|---|---|---|

| SPhos | Biarylphosphine | High activity for aryl bromides and chlorides, low catalyst loading. nih.gov |

| XPhos | Biarylphosphine | Broad substrate scope, effective for sterically hindered substrates. researchgate.net |

| t-Bu-DPEphos | DPEPhos-type | Efficient for both electron-rich and -deficient aryl bromides. organic-chemistry.org |

The choice of base and solvent significantly impacts the yield and rate of palladium-catalyzed borylation reactions. The base, typically potassium acetate (B1210297) (KOAc) or potassium phosphate (B84403) (K₃PO₄), is believed to facilitate the transmetalation step by forming a more reactive boryl species. organic-chemistry.orgnih.gov Studies have shown that optimizing the base is crucial for an efficient catalytic cycle. acs.org For instance, using lipophilic bases like potassium 2-ethylhexanoate (B8288628) has been reported to enable the reaction at milder temperatures (35 °C). researchgate.net

The solvent must be capable of dissolving the reagents and stabilizing the catalytic intermediates. Aprotic solvents such as 1,4-dioxane, tetrahydrofuran (B95107) (THF), and toluene (B28343) are commonly used. organic-chemistry.orgnih.govresearchgate.net The solvent can also influence the selectivity and rate of the reaction by affecting the coordination of ligands to the palladium center. researchgate.net

Table 3: Effect of Base and Solvent on a Model Borylation Reaction

| Base | Solvent | Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) |

|---|---|---|---|---|

| KOAc | Dioxane | 80 | 16 | High |

| K₃PO₄ | THF | Room Temp | 1 | >95 nih.gov |

| Et₃N | Dioxane | 100 | 12 | High organic-chemistry.org |

Note: Conditions and results are representative and sourced from general borylation literature. organic-chemistry.orgnih.gov

An alternative pathway for synthesizing this compound is through the direct C-H borylation of 1-bromo-3-isopropylbenzene (B1360270). This method avoids the need for a di-halogenated starting material and is known for its high atom economy. illinois.edu Iridium-based catalysts are particularly effective for this transformation. nih.gov The reaction's regioselectivity is primarily controlled by steric factors, meaning the borylation occurs at the least hindered C-H bond. nih.gov In the case of 1-bromo-3-isopropylbenzene, the C-H bond at the 5-position is the most sterically accessible, making it the preferred site for borylation.

The catalytic cycle is generally understood to involve an Ir(III)/Ir(V) intermediate. illinois.edu A common catalyst system includes an iridium precursor like [Ir(cod)OMe]₂ and a bipyridine-based ligand (e.g., dtbpy). The reaction proceeds under relatively mild conditions and is tolerant of a wide array of functional groups. nih.govnih.gov

Table 4: Typical Conditions for Iridium-Catalyzed C-H Borylation

| Component | Example | Role |

|---|---|---|

| Iridium Precursor | [Ir(cod)OMe]₂ | Catalyst source |

| Ligand | 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) | Stabilizes Ir complex, influences reactivity |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the boryl group |

| Solvent | Cyclohexane, THF, or Heptane | Reaction medium |

In recent years, visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, including borylation reactions. rsc.org These methods offer a transition-metal-free alternative for the borylation of aryl halides. The general mechanism involves a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer with the aryl halide to generate an aryl radical. This radical then reacts with a suitable boron source to form the desired arylboronate ester. rsc.org Organic dyes, such as phenothiazine, have been successfully used as photocatalysts for this transformation. rsc.org This approach is valued for its mild reaction conditions and potential for unique reactivity patterns compared to traditional metal-catalyzed methods. rsc.org

Palladium-Catalyzed Borylation of Aryl Halides

Organometallic Precursor Routes

The generation of this compound frequently relies on the creation of a nucleophilic aryl species from a brominated precursor, which is then trapped by an electrophilic boron reagent. Two of the most established methods in this category are the lithium-halogen exchange and the Grignard reagent mediated borylation.

Lithium-Halogen Exchange and Borate (B1201080) Quenching

The lithium-halogen exchange is a powerful and rapid method for converting aryl bromides into aryllithium species. This reaction is typically performed at very low temperatures to prevent side reactions of the highly reactive organolithium intermediate. The synthesis of this compound via this route would likely commence from 1,3-dibromo-5-isopropylbenzene (B1302843).

The core of the process involves the treatment of the dibrominated starting material with one equivalent of an alkyllithium reagent, such as n-butyllithium (n-BuLi), in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether (Et₂O) at temperatures around -78 °C. This results in a regioselective exchange of one bromine atom for a lithium atom, forming the 3-bromo-5-isopropylphenyllithium intermediate. The subsequent step is the "quenching" of this nucleophilic aryllithium with an electrophilic borate ester, most commonly triisopropyl borate or trimethyl borate. The reaction mixture is then allowed to warm to room temperature, and an acidic aqueous workup hydrolyzes the resulting boronate ester to yield the final this compound.

Table 1: Key Reagents and Conditions for Lithium-Halogen Exchange Route

| Step | Reagent | Solvent | Temperature | Purpose |

| 1. Lithiation | n-Butyllithium (n-BuLi) | THF or Et₂O | -78 °C | Formation of aryllithium intermediate |

| 2. Borylation | Triisopropyl borate | THF or Et₂O | -78 °C to RT | Introduction of the boronate ester group |

| 3. Hydrolysis | Aqueous Acid (e.g., HCl) | - | Room Temp. | Conversion of boronate ester to boronic acid |

Grignard Reagent Mediated Borylation

An alternative and often milder organometallic route involves the use of a Grignard reagent. This method is generally less sensitive to temperature than the lithium-halogen exchange. The synthesis starts with the corresponding monobrominated precursor, 1-bromo-3-isopropylbenzene.

The Grignard reagent is prepared by reacting 1-bromo-3-isopropylbenzene with magnesium turnings in an anhydrous ether solvent, such as THF or diethyl ether. The insertion of magnesium into the carbon-bromine bond forms 3-isopropylphenylmagnesium bromide. This Grignard reagent is then added to a solution of a trialkyl borate (e.g., trimethyl borate) at a controlled low temperature, often between -10 °C and 0 °C, which is significantly higher than that required for lithiation. The reaction produces a boronic ester intermediate, which, upon acidic hydrolysis, yields this compound. However, this specific route yields the non-brominated analog. To obtain the target compound, one would need to start with 1,3-dibromo-5-isopropylbenzene and carefully control the stoichiometry of magnesium to favor mono-Grignard formation, followed by borylation. A subsequent bromination step would be an alternative if starting from 3-isopropylphenylboronic acid.

Derivatization from Related Brominated Aromatic Precursors

Instead of building the molecule through an organometallic intermediate, derivatization routes modify an existing, suitably functionalized precursor.

Synthesis from 3-Bromo-5-isopropylphenol

3-Bromo-5-isopropylphenol serves as a potential precursor, leveraging the reactivity of the phenolic hydroxyl group. nih.gov A common strategy involves a two-step sequence: conversion of the phenol (B47542) to an aryl triflate, followed by a palladium-catalyzed borylation.

First, the phenol is treated with triflic anhydride (B1165640) (Tf₂O) in the presence of a base, such as pyridine (B92270) or an aqueous inorganic base, to convert the hydroxyl group into a trifluoromethanesulfonate (B1224126) (triflate) group. organic-chemistry.org Aryl triflates are excellent electrophiles for palladium-catalyzed cross-coupling reactions.

The resulting 3-bromo-5-isopropylphenyl triflate can then be subjected to a Miyaura borylation reaction. researchgate.net This involves reacting the triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., potassium acetate). organic-chemistry.org The reaction yields the pinacol (B44631) ester of the desired boronic acid, which can be hydrolyzed to the final product.

Table 2: Two-Step Synthesis from Phenol Precursor

| Step | Reaction Type | Key Reagents | Product |

| 1 | Triftlation | 3-Bromo-5-isopropylphenol, Triflic anhydride, Base | 3-Bromo-5-isopropylphenyl triflate |

| 2 | Miyaura Borylation | Aryl triflate, Bis(pinacolato)diboron, Pd catalyst, Base | This compound pinacol ester |

Conversion of Substituted Bromoarenes to Boronic Acids

The direct conversion of substituted bromoarenes to boronic acids is a cornerstone of modern synthetic chemistry, with the Miyaura borylation being a prominent example. organic-chemistry.org This palladium-catalyzed cross-coupling reaction offers a highly versatile and functional-group-tolerant method.

Starting from a precursor like 1,3-dibromo-5-isopropylbenzene, a selective Miyaura borylation can be performed. The reaction couples the aryl bromide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂) or bis(neopentyl glycolato)diboron. The process requires a palladium catalyst, often complexed with a phosphine (B1218219) ligand (like SPhos or XPhos), and a suitable base, such as potassium acetate or potassium carbonate. The reaction is typically carried out in an organic solvent like dioxane or toluene at elevated temperatures. This method directly installs a boronate ester group, which can then be cleaved to the boronic acid. The selectivity for mono-borylation over di-borylation can often be controlled by adjusting the stoichiometry of the reagents.

Purification and Characterization Techniques for Synthetic Products

Following synthesis, the crude this compound must be purified and its identity confirmed.

Purification: A common method for purifying arylboronic acids is recrystallization from a suitable solvent system, such as a mixture of an organic solvent and water. Another effective technique is an acid-base extraction. The crude boronic acid, which is weakly acidic, can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., NaOH) to form the water-soluble sodium boronate salt. Impurities remain in the organic layer. The aqueous layer is then separated and acidified, causing the pure boronic acid to precipitate, after which it can be collected by filtration. For more challenging purifications, column chromatography on silica (B1680970) gel can be employed, sometimes with the silica gel being pre-treated with boric acid to prevent degradation of the product on the stationary phase.

Characterization: The structure and purity of the final product are confirmed using a combination of spectroscopic and physical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the proton environments in the molecule, showing characteristic signals for the aromatic protons, the isopropyl methine (septet), and the isopropyl methyl groups (doublet). ¹³C NMR spectroscopy provides information on the carbon skeleton.

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and confirm its elemental composition, including the characteristic isotopic pattern of bromine.

Melting Point Analysis: A sharp and defined melting point is a good indicator of the purity of the crystalline solid product.

Reactivity and Mechanistic Investigations of 3 Bromo 5 Isopropylphenylboronic Acid

Cross-Coupling Reactions

The utility of 3-Bromo-5-isopropylphenylboronic acid is most prominently showcased in cross-coupling reactions, a broad class of reactions that form a bond between two organic fragments with the aid of a metal catalyst.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. This compound, with its bromo and isopropyl substituents, presents an interesting substrate for studying the nuances of this reaction.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle initiates with the oxidative addition of an organohalide to a palladium(0) complex. This step is often the rate-determining step and results in the formation of a palladium(II) intermediate.

Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium(II) complex. The presence of a base is crucial for this step, as it activates the boronic acid to form a more nucleophilic boronate species.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired cross-coupled product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The base plays a multifaceted role in the Suzuki-Miyaura reaction. Its primary function is to facilitate the transmetalation step by converting the boronic acid into a more reactive boronate salt. This increases the nucleophilicity of the organic group on the boron atom, promoting its transfer to the palladium center. Common bases used include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can influence the reaction rate and yield, and must be compatible with the functional groups present in the substrates.

The substrate scope of the Suzuki-Miyaura reaction is broad, accommodating a wide variety of functional groups on both the organoboron and organohalide partners. nih.gov However, specific data on the coupling of this compound with a diverse range of aryl halides is not extensively documented in publicly available literature. Generally, aryl halides with electron-withdrawing groups tend to be more reactive in the oxidative addition step. Conversely, sterically hindered aryl halides can present challenges, potentially leading to lower yields or requiring more specialized catalytic systems. rsc.org

Limitations can arise from steric hindrance near the reaction centers of either coupling partner. The isopropyl group on the this compound introduces moderate steric bulk, which could influence its reactivity with highly substituted aryl halides. Additionally, the presence of the bromo substituent on the boronic acid itself opens the possibility for self-coupling or other side reactions under certain conditions, although this is generally not a major pathway. The reaction's success with sterically demanding substrates often relies on the use of highly active palladium catalysts with bulky, electron-rich ligands. rsc.org

Table 1: Illustrative Substrate Scope for Suzuki-Miyaura Coupling

| Coupling Partner (Aryl Halide) | Catalyst System | Base | Solvent | Yield (%) |

| 4-Methoxy-bromobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | High |

| 4-Nitro-bromobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | High |

| 2-Methyl-iodobenzene | XPhos Pd G3 | K₃PO₄ | 2-MeTHF/H₂O | Moderate to High |

| 2,6-Dimethyl-bromobenzene | Buchwald Precatalyst | K₃PO₄ | t-BuOH/H₂O | Low to Moderate |

Note: This table is illustrative and based on general principles of Suzuki-Miyaura reactions. Specific experimental data for this compound is limited.

Stereoselectivity: When the coupling partners contain stereocenters, the Suzuki-Miyaura reaction generally proceeds with retention of configuration. However, for the synthesis of axially chiral biaryls, asymmetric Suzuki-Miyaura coupling can be achieved using chiral ligands on the palladium catalyst. beilstein-journals.org There is currently no specific information available in the searched literature regarding stereoselective applications of this compound.

Industrial Scale-Up and Process Optimization

While specific, proprietary details on the industrial-scale synthesis of this compound are not extensively published, general principles of process chemistry for arylboronic acids can be applied. The compound is available from commercial suppliers for both research and industrial applications, indicating that scalable synthetic routes have been developed americanchemicalsuppliers.com.

Process optimization for a compound like this typically focuses on several key areas:

Raw Material Sourcing and Cost: Selection of cost-effective and readily available starting materials, such as 1,3-dibromo-5-isopropylbenzene (B1302843) or 1-bromo-3,5-diisopropylbenzene, is crucial for economic viability.

Reaction Pathway Efficiency: The most common laboratory synthesis involves the formation of an organometallic intermediate (organolithium or Grignard reagent) from a corresponding aryl halide, followed by quenching with a trialkyl borate (B1201080). On an industrial scale, challenges include managing the exothermic nature of organometallic reagent formation, which requires precise temperature control and specialized equipment. Cryogenic conditions, often used in lab-scale synthesis, are expensive to maintain at scale, so optimization may involve finding conditions that allow for higher operating temperatures without compromising yield or purity.

Work-up and Isolation: The work-up procedure, which typically involves acidic hydrolysis, extraction, and crystallization, must be optimized to maximize product recovery and purity while minimizing solvent waste. The choice of crystallization solvent is critical for obtaining the desired particle size and polymorphic form, which can affect the material's handling and reactivity in subsequent steps.

Purity and Quality Control: Robust analytical methods are required to monitor reaction progress and ensure the final product meets stringent purity specifications, minimizing impurities such as homocoupling byproducts or residual starting materials.

The table below outlines key parameters that would be considered during the process optimization for the synthesis of this compound.

| Parameter | Objective | Typical Considerations for Scale-Up |

|---|---|---|

| Temperature Control | Ensure safety, control reaction rate, and minimize side reactions. | Use of jacketed reactors with efficient heat transfer fluids; controlled addition rate of reagents to manage exotherms. |

| Solvent Selection | Maximize solubility of reagents, facilitate reaction, and enable efficient product isolation. | Balance of performance, cost, safety (flashpoint), and environmental impact (recyclability, waste disposal). |

| Reagent Stoichiometry | Maximize conversion of the limiting reagent and minimize excess reagent cost and removal. | Fine-tuning molar ratios based on pilot plant data to optimize yield and cost-effectiveness. |

| Crystallization | Achieve high purity and yield with a consistent physical form. | Controlled cooling profiles, seeding strategies, and selection of anti-solvents to influence crystal growth and morphology. |

Alternative Cross-Coupling Chemistries

Negishi Coupling with Organozinc Reagents

The Negishi coupling is a powerful carbon-carbon bond-forming reaction that couples organic halides with organozinc compounds, typically catalyzed by nickel or palladium complexes. wikipedia.org The bromo-substituent of this compound serves as a suitable handle for this transformation. This reaction allows for the formation of a new C(sp²)-C bond at the C3 position of the phenyl ring.

The general reaction involves the oxidative addition of the aryl bromide to a low-valent palladium(0) or nickel(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance. wikipedia.org For this compound, the reaction would proceed by coupling at the C-Br bond while preserving the boronic acid moiety for subsequent transformations.

A hypothetical Negishi coupling reaction is detailed in the table below.

| Reactant 1 | Reactant 2 (Organozinc) | Catalyst | Solvent | Expected Product |

|---|---|---|---|---|

| This compound | Phenylzinc chloride (C₆H₅ZnCl) | Pd(PPh₃)₄ | Tetrahydrofuran (B95107) (THF) | 5-Isopropyl-[1,1'-biphenyl]-3-ylboronic acid |

| This compound | Methylzinc chloride (CH₃ZnCl) | Pd(dppf)Cl₂ | 1,4-Dioxane | 3-Isopropyl-5-methylphenylboronic acid |

| This compound | Vinylzinc bromide (CH₂=CHZnBr) | Ni(acac)₂ | Tetrahydrofuran (THF) | 3-Isopropyl-5-vinylphenylboronic acid |

Heck Coupling and Related Arylation Reactions

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com The aryl bromide functionality of this compound makes it a suitable substrate for this reaction. This transformation enables the introduction of a vinyl or substituted vinyl group at the C3 position of the aromatic ring.

The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step releases the final product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org A key advantage of the Heck reaction is its stereoselectivity, often yielding the trans-alkene product. organic-chemistry.org

The table below illustrates potential Heck coupling reactions involving this compound.

| Alkene Reactant | Catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | Triethylamine (Et₃N) | N,N-Dimethylformamide (DMF) | (E)-3-Isopropyl-5-(2-phenylvinyl)phenylboronic acid |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ | Potassium carbonate (K₂CO₃) | Acetonitrile (MeCN) | (E)-Butyl 3-(3-borono-5-isopropylphenyl)acrylate |

| Cyclohexene | Pd(OAc)₂ | Sodium acetate (B1210297) (NaOAc) | N-Methyl-2-pyrrolidone (NMP) | 3-(Cyclohex-1-en-1-yl)-5-isopropylphenylboronic acid |

Sonogashira Coupling for Alkyne Functionalization

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org this compound can readily participate in this reaction via its aryl bromide group, allowing for the direct introduction of an alkyne moiety.

The mechanism is thought to involve a palladium catalytic cycle similar to other cross-coupling reactions, while the copper co-catalyst facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. organic-chemistry.orgpitt.edu This reaction is highly efficient for creating arylalkynes, which are versatile intermediates in organic synthesis.

Potential Sonogashira coupling reactions are outlined in the table below.

| Alkyne Reactant | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | 3-Isopropyl-5-(phenylethynyl)phenylboronic acid |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine (DIPA) | Toluene | 3-Isopropyl-5-((trimethylsilyl)ethynyl)phenylboronic acid |

| 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | Piperidine | N,N-Dimethylformamide (DMF) | 3-(Hex-1-yn-1-yl)-5-isopropylphenylboronic acid |

Other Transformations and Reactions

Electrophilic Aromatic Substitution on the Boronic Acid Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic rings. masterorganicchemistry.com The regiochemical outcome of an EAS reaction on this compound is governed by the directing effects of the three existing substituents: the isopropyl group, the bromo group, and the boronic acid group.

The reaction proceeds via a two-step mechanism: initial attack by the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (the Wheland intermediate), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The directing influence of each substituent is based on its ability to stabilize or destabilize this carbocation intermediate at different positions.

The directing effects of the substituents are summarized below:

Isopropyl Group (-CH(CH₃)₂): An alkyl group that is weakly activating and an ortho, para-director due to inductive effects and hyperconjugation.

Bromo Group (-Br): A halogen that is deactivating due to its inductive electron-withdrawing effect, but an ortho, para-director because its lone pairs can stabilize the carbocation intermediate through resonance. nih.gov

Boronic Acid Group (-B(OH)₂): A deactivating group and a meta-director due to the electron-deficient nature of the boron atom, which inductively withdraws electron density from the ring.

Considering the substitution pattern, the available positions for an incoming electrophile are C2, C4, and C6. The combined influence of the three groups will determine the major product(s).

| Position | Relation to Isopropyl | Relation to Bromo | Relation to Boronic Acid | Overall Directing Effect |

|---|---|---|---|---|

| C2 | ortho (activating) | ortho (directing) | meta (directing) | Electronically favorable but sterically hindered by two adjacent bulky groups (isopropyl and bromo). |

| C4 | para (activating) | ortho (directing) | meta (directing) | Strongly favored. It is activated by the isopropyl group and directed to by both the bromo and boronic acid groups. Steric hindrance is minimal. |

| C6 | ortho (activating) | meta (non-directing) | meta (directing) | Moderately favored. It is activated by the isopropyl group and directed to by the boronic acid group. Less sterically hindered than C2. |

Based on this analysis, electrophilic substitution on this compound is expected to occur preferentially at the C4 position, with potential for minor substitution at the C6 position, depending on the specific electrophile and reaction conditions.

Functional Group Interconversions on the Isopropyl and Bromo Substituents

The isopropyl and bromo substituents on the phenyl ring of this compound offer opportunities for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives.

The isopropyl group, being an alkyl substituent on an aromatic ring, is susceptible to reactions at the benzylic position. The carbon atom of the isopropyl group directly attached to the phenyl ring is known as the benzylic carbon. The C-H bonds at this position are weaker than other aliphatic C-H bonds due to the resonance stabilization of the resulting benzylic radical or cation. This inherent reactivity allows for selective functionalization.

One common transformation is benzylic oxidation . Under the influence of strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), the isopropyl group can be oxidized. masterorganicchemistry.commdpi.com The reaction typically proceeds through a benzylic radical intermediate. masterorganicchemistry.com For an isopropyl group, this oxidation can lead to the formation of a ketone, specifically 2-(3-bromo-5-(dihydroxyboranyl)phenyl)propan-2-ol, which can be further oxidized under harsh conditions. The general mechanism involves the abstraction of a benzylic hydrogen to form a resonance-stabilized benzylic radical, which is then oxidized.

Another significant reaction is benzylic bromination . This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or peroxides. masterorganicchemistry.comchadsprep.com The reaction proceeds via a free radical chain mechanism. The selectivity for the benzylic position is high due to the stability of the intermediate benzylic radical. masterorganicchemistry.comyoutube.com In the case of the isopropyl group, this would lead to the formation of a tertiary benzylic bromide.

The bromo substituent, an aryl halide, is a key functional group for carbon-carbon bond formation through various cross-coupling reactions. The most prominent of these is the Suzuki-Miyaura coupling reaction . beilstein-journals.orgrsc.orgresearchgate.netnih.gov This palladium-catalyzed reaction involves the coupling of the aryl bromide with an organoboron compound. While this compound itself contains a boronic acid, the bromo group can react with a different organoboron species in a Suzuki-Miyaura coupling to form biaryl compounds. The general catalytic cycle involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

| Reaction | Reagents and Conditions | Product Functional Group |

| Benzylic Oxidation | KMnO₄, heat or H₂CrO₄ | Ketone/Carboxylic Acid |

| Benzylic Bromination | N-Bromosuccinimide (NBS), light/peroxide | Benzylic Bromide |

| Suzuki-Miyaura Coupling | Pd catalyst, base, another organoboron compound | Biaryl |

Reactivity of the Boronic Acid Group (e.g., Esterification, Dehydration)

The boronic acid group, -B(OH)₂, is a versatile functional group that undergoes several important reactions, most notably esterification and dehydration.

Esterification of boronic acids is a readily reversible reaction with alcohols, and particularly diols, to form boronic esters (or boronates). The reaction with 1,2- or 1,3-diols is especially favorable and is often used to protect the boronic acid group or to facilitate its purification. A common diol used for this purpose is pinacol (B44631) (2,3-dimethyl-2,3-butanediol), which forms a stable five-membered cyclic ester known as a pinacol boronate. amadischem.comaobchem.comclearsynth.com The formation of these cyclic esters is entropically favored. The esterification is typically carried out by heating the boronic acid and the diol in a solvent, often with azeotropic removal of water to drive the equilibrium towards the product.

The mechanism of esterification involves the nucleophilic attack of an alcohol oxygen on the Lewis acidic boron atom, followed by the elimination of water. The process is generally acid- or base-catalyzed.

Dehydration of boronic acids can occur upon heating or under anhydrous conditions to form cyclic anhydrides known as boroxines. clockss.org Three molecules of the boronic acid condense with the elimination of three molecules of water to form a six-membered ring composed of alternating boron and oxygen atoms. clockss.org This process is reversible, and the boroxine (B1236090) can be hydrolyzed back to the boronic acid in the presence of water. clockss.org The equilibrium between the boronic acid and the boroxine is an important consideration in reactions involving boronic acids, as the boroxine can also participate in certain coupling reactions.

| Reaction | Reagents and Conditions | Product |

| Esterification | Diol (e.g., pinacol), heat, removal of water | Boronic Ester (e.g., Pinacol boronate) |

| Dehydration | Heat, anhydrous conditions | Boroxine |

Advanced Applications and Functionalization of 3 Bromo 5 Isopropylphenylboronic Acid

Synthesis of Complex Organic Molecules

The strategic placement of reactive sites on 3-Bromo-5-isopropylphenylboronic acid makes it an invaluable precursor in the construction of intricate molecular architectures. The boronic acid group readily participates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide array of organic halides. rsc.orgxisdxjxsu.asia The bromine atom provides a handle for further functionalization, while the isopropyl group influences the steric and electronic properties of the resulting molecules.

Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

The structural motif of a substituted phenyl ring is a common feature in a multitude of pharmaceutical compounds. This compound serves as a key starting material for the synthesis of various pharmaceutical intermediates and APIs. A notable application lies in the synthesis of substituted pyrazole (B372694) derivatives. Pyrazoles are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. dergipark.org.trnih.gov

In a patented synthetic route, various substituted phenylboronic acids can be utilized in a Suzuki coupling reaction with a halogenated pyrazole core to introduce diverse substitution patterns on the pyrazole ring. google.com This methodology allows for the generation of a library of pyrazole-based compounds for drug discovery and development. The 3-bromo-5-isopropylphenyl moiety can be introduced to modulate the lipophilicity and metabolic stability of the final drug candidate.

Table 1: Exemplary Suzuki Coupling for the Synthesis of a Phenylpyrazole Intermediate

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Halogenated Pyrazole Core | Palladium(0) complex | Carbonate or Phosphate (B84403) Base | Substituted Phenylpyrazole |

This table illustrates a general reaction scheme. Specific conditions and reagents may vary based on the desired product.

Natural Product Synthesis and Derivatives

The total synthesis of natural products is a significant area of organic chemistry that drives the development of new synthetic methodologies. While direct applications of this compound in the total synthesis of specific natural products are not yet widely documented in publicly available literature, its potential as a versatile building block is evident. The principles of Suzuki-Miyaura coupling, for which this compound is a prime substrate, are extensively used in natural product synthesis to construct complex biaryl linkages and other carbon-carbon bonds. xisdxjxsu.asiaresearchgate.netnih.govresearchgate.net

The synthesis of flavonoids, a class of natural products with diverse biological activities, often employs Suzuki-Miyaura coupling reactions to build their characteristic phenyl-substituted chromone (B188151) core. nih.gov By analogy, this compound could be used to create novel, non-natural flavonoid derivatives with potentially enhanced or modified biological activities.

Agrochemicals and Bioactive Compounds

The development of new agrochemicals is crucial for ensuring food security. The structural features of this compound make it a candidate for the synthesis of novel pesticides and herbicides. For instance, certain pyrazole derivatives have been patented as herbicidal agents. google.com The synthesis of these compounds can involve the coupling of a substituted phenylboronic acid with a pyrazole core, highlighting a potential application for this compound in this field.

Furthermore, the synthesis of fungicides is another area where this compound could find application. Many modern fungicides are complex organic molecules, and their synthesis often relies on cross-coupling reactions to assemble the final structure. google.com The 3-bromo-5-isopropylphenyl moiety could be incorporated into new fungicide candidates to explore its effect on their efficacy and spectrum of activity.

Material Science Applications

The unique electronic and structural properties that can be imparted by the 3-bromo-5-isopropylphenyl group make this boronic acid derivative an attractive monomer or precursor for the synthesis of advanced materials.

Polymeric Materials and Organic Photovoltaics

Conjugated polymers are a class of materials that have garnered significant interest for their use in organic electronic devices, including organic photovoltaics (OPVs). The performance of these devices is highly dependent on the chemical structure of the polymers used in the active layer. The Suzuki-Miyaura coupling reaction is a key method for the synthesis of these conjugated polymers, allowing for the precise control of the polymer backbone. rsc.org

While specific research detailing the use of this compound in OPV polymers is emerging, the general principles of polymer synthesis suggest its utility. By copolymerizing this boronic acid with other suitable monomers, new conjugated polymers with tailored electronic properties can be developed. The isopropyl group can enhance the solubility of the resulting polymer, which is a crucial factor for solution-based processing of organic solar cells. The bromine atom offers a site for post-polymerization modification, allowing for further tuning of the material's properties.

Table 2: Potential Copolymerization Reaction for Organic Photovoltaic Material

| Monomer 1 | Monomer 2 | Polymerization Method | Potential Application |

| This compound derivative | Dibromoaromatic compound | Suzuki Polycondensation | Active layer in Organic Photovoltaics |

This table represents a conceptual polymerization scheme.

Functionalized Surfaces and Smart Materials

The modification of surfaces to create "smart" materials with responsive properties is a rapidly growing field of research. Boronic acids are known to form reversible covalent bonds with diols, a property that has been exploited in the development of sensors for sugars and other biologically important molecules.

This compound can be used to functionalize surfaces, such as glass or polymer substrates, to create sensors. For example, a surface modified with this boronic acid could be used in a liquid crystal-based sensor for the detection of glycated hemoglobin (HbA1c), a key biomarker for diabetes management. researchgate.net The binding of the diol-containing HbA1c to the boronic acid-functionalized surface would induce a change in the orientation of the liquid crystal molecules, leading to a detectable optical signal. The isopropyl and bromo substituents could be used to fine-tune the binding affinity and selectivity of the sensor.

Development of Sensors and Diagnostic Tools

The unique ability of boronic acids to form reversible covalent bonds with diols makes them a cornerstone in the design of chemical sensors, particularly for the detection of saccharides and other biologically important molecules containing diol functionalities. While specific sensors based on this compound are not extensively documented in publicly available literature, its chemical structure provides a clear blueprint for its potential application in this field.

The core principle behind boronic acid-based sensors involves the modulation of a signaling unit, often a fluorophore, upon binding of the target analyte to the boronic acid recognition site. The this compound molecule contains the necessary components to be a precursor in the synthesis of such sensors. The boronic acid group can serve as the binding site for diol-containing analytes. The bromine atom on the phenyl ring offers a reactive handle for further chemical modification. For instance, a fluorescent reporter molecule could be attached to the phenyl ring via a cross-coupling reaction at the site of the bromine atom.

The general approach to designing a sensor using this compound would involve a two-step process:

Functionalization: The bromine atom can be replaced with a fluorophore or a chromophore through reactions like the Suzuki or Sonogashira coupling. This would covalently link the signaling part of the sensor to the recognition part (the boronic acid).

Sensing Mechanism: In the absence of a diol analyte, the sensor molecule would exhibit a certain level of fluorescence. Upon addition of the target analyte (e.g., glucose), the boronic acid would bind to the diol, forming a cyclic boronate ester. This binding event can alter the electronic properties of the boronic acid group, which in turn can affect the fluorescence of the attached reporter molecule, leading to either an increase ("turn-on") or decrease ("turn-off") in fluorescence intensity.

The isopropyl group on the phenyl ring can also influence the sensor's properties, such as its solubility in different media and its steric environment around the binding site, which could be tuned to enhance selectivity for specific analytes.

Catalysis and Environmental Remediation

The most significant and documented application of this compound is in the field of catalysis, specifically as a key reactant in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is a prime example of where this compound is utilized.

In a Suzuki-Miyaura reaction, an organoboron compound (like this compound) is coupled with an organohalide in the presence of a palladium catalyst and a base. The reaction is highly valued in medicinal chemistry and materials science for its ability to construct complex molecular architectures under relatively mild conditions.

A notable, albeit described as less efficient for large-scale production, application of this compound is in an alternative synthetic route for the pharmaceutical compound Emixustat. Emixustat is an inhibitor of an enzyme in the visual cycle and is investigated for the treatment of certain retinal diseases. In this context, this compound would serve as a building block, where the boronic acid group reacts with an appropriate organohalide partner to form a key carbon-carbon bond in the Emixustat molecular framework.

The general scheme for such a reaction is presented below:

Table 1: Generalized Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| This compound | Organohalide (R-X) | Palladium Complex | e.g., K₂CO₃, Cs₂CO₃ | 3-R-5-isopropylphenylboronic acid or derivative |

In this reaction, the boronic acid group of this compound is transferred to the palladium catalyst, which then couples with the organohalide, forming a new C-C bond. The bromine atom on the starting material can also participate in a subsequent coupling reaction, allowing for the synthesis of di-substituted phenyl derivatives.

Regarding environmental remediation, while direct applications of this compound have not been reported, its derivatives could potentially be used to create catalytic materials for the degradation of pollutants. For instance, it could be used as a precursor to synthesize ligands for metal catalysts that are then employed in the breakdown of organic pollutants in water. The lipophilic nature of the isopropyl group could also be exploited in the design of materials for the sequestration of hydrophobic pollutants. However, such applications remain speculative without specific research to support them.

Computational Chemistry and Modeling of 3 Bromo 5 Isopropylphenylboronic Acid

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For arylboronic acids, including derivatives like 3-Bromo-5-isopropylphenylboronic acid, DFT studies can elucidate reaction mechanisms, predict spectroscopic properties, and determine molecular geometries.

While specific DFT studies on this compound are not extensively documented, research on the closely related 3-bromophenylboronic acid provides a foundational understanding. researchgate.net DFT calculations, often employing methods like B3LYP with a 6-311++G(d,p) basis set, are used to optimize the molecular geometry and predict vibrational frequencies. researchgate.net For 3-bromophenylboronic acid, four possible conformers (trans-cis, cis-trans, trans-trans, and cis-cis) have been identified based on the orientation of the hydroxyl groups on the boron atom. researchgate.net The total energy distribution (TED) is used to assign fundamental vibrations. researchgate.net

Furthermore, DFT is employed to calculate NMR chemical shifts using the Gauge-Invariant Atomic Orbital (GIAO) method. researchgate.net The electronic properties, such as HOMO and LUMO energies, are determined using Time-Dependent DFT (TD-DFT), which also helps in understanding the electronic transitions and UV-Vis spectral data. researchgate.net These computational analyses provide a detailed picture of the molecule's electronic structure and reactivity. For instance, the HOMO-LUMO energy gap is a crucial parameter for determining chemical reactivity and kinetic stability. researchgate.net

The insights gained from DFT studies on similar brominated phenylboronic acids can be extrapolated to understand the reaction mechanisms involving this compound, such as its participation in Suzuki-Miyaura cross-coupling reactions. DFT can model the various steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, providing energetic profiles that help in understanding reaction feasibility and selectivity. mdpi.com

Table 1: Representative DFT-Calculated Parameters for Phenylboronic Acid Derivatives

| Parameter | Description | Typical Method | Application |

|---|---|---|---|

| Optimized Geometry | The lowest energy conformation of the molecule. | B3LYP/6-311++G(d,p) | Provides bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | Theoretical prediction of infrared and Raman spectra. | B3LYP/6-311++G(d,p) | Aids in the interpretation of experimental spectroscopic data. |

| HOMO-LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | TD-DFT | Indicates chemical reactivity, with a smaller gap suggesting higher reactivity. |

| NMR Chemical Shifts | Prediction of 1H and 13C NMR spectra. | GIAO | Assists in the structural elucidation of the compound. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution on the molecule's surface. | B3LYP/6-311++G(d,p) | Identifies sites susceptible to electrophilic and nucleophilic attack. |

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows for the examination of the dynamic behavior of compounds like this compound in different environments, such as in solution or interacting with biological macromolecules.

MD simulations can provide detailed information on the conformational landscape of the molecule, revealing the flexibility of the isopropyl group and the rotational freedom around the carbon-boron bond. By simulating the compound in a solvent box (e.g., water or an organic solvent), one can study its solvation properties, including the formation of hydrogen bonds between the boronic acid group and solvent molecules.

In the context of drug design, MD simulations are invaluable for understanding the interaction of a ligand with its target protein. If this compound or its derivatives are being investigated as potential inhibitors of an enzyme, MD simulations can model the binding process, the stability of the ligand-protein complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and halogen bonds) that contribute to binding affinity. researchgate.net The simulation can reveal how the compound adapts its conformation to fit into the binding site and the role of specific functional groups in the binding process.

The general workflow for an MD simulation involves:

System Setup: Placing the molecule of interest in a simulation box with solvent molecules and ions to neutralize the system.

Energy Minimization: Optimizing the geometry of the system to remove any steric clashes.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure.

Production Run: Running the simulation for a desired length of time to collect trajectory data.

Analysis: Analyzing the trajectory to calculate various properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and interaction energies.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. researchgate.netnih.gov For derivatives of this compound, QSAR models can be developed to predict their activity for a specific biological target, thereby guiding the synthesis of new, more potent compounds. nih.gov

The development of a QSAR model typically involves the following steps:

Data Set Collection: A series of derivatives of this compound with experimentally measured biological activities (e.g., IC50 values) is required. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the series. These descriptors can be 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), or 3D (e.g., molecular shape, volume). nih.gov

Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines) are used to build a model that correlates the descriptors with the biological activity. frontiersin.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. mdpi.com

For derivatives of this compound, relevant descriptors might include:

Electronic Descriptors: Parameters like dipole moment and partial charges on atoms, which can be calculated using quantum chemical methods.

Steric Descriptors: Descriptors related to the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic Descriptors: LogP, which describes the lipophilicity of the compound.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

A successful QSAR model can provide insights into the structural features that are important for the desired biological activity. For example, a model might indicate that increasing the size of a particular substituent or modifying the electronic properties of the phenyl ring could lead to enhanced activity. These predictions can then be used to prioritize the synthesis of new derivatives, saving time and resources in the drug discovery process.

Table 2: Key Concepts in QSAR Analysis

| Concept | Description |

|---|---|

| Molecular Descriptors | Numerical values that characterize the chemical structure of a molecule. |

| Training Set | A set of compounds with known activities used to build the QSAR model. |

| Test Set | An independent set of compounds used to evaluate the predictive performance of the QSAR model. |

| Cross-Validation | A statistical method used to assess the robustness and predictive ability of a model. |

| Predictive R2 (q2) | A statistical measure of the predictive power of a QSAR model. |

Prediction of Reactivity and Selectivity in Catalytic Processes

Computational methods, particularly DFT, are widely used to predict the reactivity and selectivity of compounds in catalytic processes. For this compound, these predictions are highly relevant for its application in transition metal-catalyzed reactions like the Suzuki-Miyaura coupling.

The reactivity of the C-Br bond and the C-B(OH)2 bond can be assessed by calculating various reactivity descriptors derived from DFT. These include:

Fukui Functions: These functions identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

Local Softness and Hardness: These parameters provide information about the local reactivity of different atoms in the molecule.

Bond Dissociation Energies (BDEs): Calculation of the energy required to break a specific bond can indicate its lability in a reaction.

In the context of a catalytic cycle, DFT can be used to model the transition states of key steps. The calculated activation energies for different possible reaction pathways can explain and predict the observed selectivity (e.g., regioselectivity or stereoselectivity). For instance, in reactions where multiple isomers can be formed, comparing the energy barriers for the formation of each isomer can predict which one will be the major product.

Furthermore, computational studies can investigate the role of the catalyst, ligands, and solvent in influencing the reactivity and selectivity. By modeling the interaction of this compound with the catalyst complex, one can gain insights into the mechanism of catalyst activation and the factors that control the efficiency of the catalytic process. These theoretical predictions can guide the experimental design of more efficient and selective catalytic systems.

Spectroscopic and Analytical Studies of 3 Bromo 5 Isopropylphenylboronic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For a molecule like 3-Bromo-5-isopropylphenylboronic acid, a suite of NMR experiments would be required to unambiguously assign the signals of all protons, carbons, and the boron atom, providing insights into the molecule's electronic environment and connectivity.

¹H NMR Chemical Shift Analysis of Protons

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the isopropyl methine proton (CH), and the isopropyl methyl protons (CH₃). The aromatic region would likely display three signals corresponding to the protons at positions 2, 4, and 6 of the phenyl ring. Their chemical shifts and coupling patterns (multiplicity) would be influenced by the bromo, isopropyl, and boronic acid groups. The isopropyl group would exhibit a septet for the CH proton and a doublet for the two equivalent CH₃ groups. The protons of the boronic acid group (-B(OH)₂) would likely appear as a broad singlet, the chemical shift of which could be concentration and solvent dependent.

Interactive Data Table: Expected ¹H NMR Chemical Shifts (Note: This table is a hypothetical representation as experimental data is unavailable.)

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic H (C2-H) | 7.5 - 8.0 | Singlet or Doublet of doublets |

| Aromatic H (C4-H) | 7.3 - 7.8 | Singlet or Doublet of doublets |

| Aromatic H (C6-H) | 7.5 - 8.0 | Singlet or Doublet of doublets |

| Isopropyl CH | 2.8 - 3.2 | Septet |

| Isopropyl CH₃ | 1.1 - 1.4 | Doublet |

¹³C NMR Characterization of Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, nine distinct signals would be anticipated: six for the aromatic carbons and three for the isopropyl group carbons. The carbon atom attached to the boron (C1) often shows a broader signal and its chemical shift is a key indicator. The carbon attached to the bromine atom (C3) would be significantly influenced by the halogen's electronegativity.

Interactive Data Table: Expected ¹³C NMR Chemical Shifts (Note: This table is a hypothetical representation as experimental data is unavailable.)

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| C1 (C-B) | 130 - 140 (often broad) |

| C2 | 130 - 135 |

| C3 (C-Br) | 120 - 125 |

| C4 | 125 - 130 |

| C5 (C-isopropyl) | 150 - 155 |

| C6 | 135 - 140 |

| Isopropyl CH | 30 - 35 |

¹¹B NMR for Boron Environment Analysis

¹¹B NMR spectroscopy is a specialized technique crucial for studying boron-containing compounds. The chemical shift of the boron atom in this compound would provide direct information about its coordination state and electronic environment. For a trigonal planar boronic acid, a single, relatively broad resonance is typically observed in the range of +25 to +35 ppm.

¹⁹F NMR for Fluorinated Derivatives

To study fluorinated derivatives of this compound using ¹⁹F NMR, one would first need to synthesize such derivatives (e.g., by replacing the bromine or a hydrogen atom with fluorine). ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for monitoring reactions and characterizing the electronic properties of fluorinated molecules. No such derivatives or their corresponding ¹⁹F NMR data were found in the literature search.

³¹P NMR for Phosphine (B1218219) Ligand Interactions

³¹P NMR spectroscopy would be employed to study the interaction of this compound with phosphine ligands. Such studies are relevant in the context of catalysis, for instance, where the boronic acid might be used in a Suzuki-Miyaura coupling reaction. The chemical shift of the phosphorus atom in the phosphine ligand would change upon coordination to a metal center involved in the catalytic cycle with the boronic acid. No studies detailing these specific interactions were identified.

2D NMR Techniques (e.g., COSY, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are essential for the definitive structural assignment of complex molecules.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, for example, between the isopropyl CH and CH₃ protons, and among the aromatic protons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is critical for assigning quaternary carbons and linking different parts of the molecule, such as connecting the isopropyl protons to their corresponding aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons that are close to each other, helping to confirm the substitution pattern on the aromatic ring.

A detailed analysis using these 2D NMR techniques would be necessary for a complete and unambiguous assignment of all ¹H and ¹³C NMR signals for this compound. However, no published 2D NMR studies for this specific compound could be located.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For this compound, the analysis would confirm its molecular formula, C₉H₁₂BBrO₂.

Molecular Ion Peak: The mass spectrum is expected to show a distinctive molecular ion peak cluster. This is due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and boron (¹⁰B ≈ 20%, ¹¹B ≈ 80%). This results in a characteristic M, M+2 pattern for the bromine atom, with the M+2 peak having nearly the same intensity as the molecular ion peak. The presence of boron isotopes further complicates this cluster, though the ¹¹B isotope is significantly more abundant. The calculated monoisotopic mass is approximately 257.01 g/mol . Techniques like electrospray ionization (ESI), often in negative mode, can be employed to generate the deprotonated molecule [M-H]⁻. scirp.orgsciex.com

Fragmentation Pattern: The fragmentation of this compound under mass spectrometry would likely proceed through several predictable pathways based on the functional groups present:

Loss of Water: A common fragmentation pathway for boronic acids is the loss of a water molecule (18 Da) from the B(OH)₂ group, leading to the formation of a boroxine (B1236090) precursor.

Loss of the Boronic Acid Group: Cleavage of the C-B bond can result in the loss of the B(OH)₂ moiety (45 Da), generating a bromoisopropylbenzene fragment.

Cleavage of the Isopropyl Group: The isopropyl group can fragment through the loss of a methyl radical (•CH₃, 15 Da) to form a stable secondary carbocation, or the loss of a propylene (B89431) molecule (42 Da) via McLafferty rearrangement if an appropriate hydrogen is accessible.

Loss of Bromine: The C-Br bond can cleave, leading to the loss of a bromine radical (•Br, 79 or 81 Da).

A hypothetical fragmentation data table is presented below, outlining the expected major fragments.

| m/z (relative to ⁷⁹Br, ¹¹B) | Proposed Fragment Ion | Neutral Loss | Notes |

| 258 | [C₉H₁₂¹¹B⁷⁹BrO₂]⁺ | - | Molecular Ion (M⁺) |

| 260 | [C₉H₁₂¹¹B⁸¹BrO₂]⁺ | - | Isotopic Peak (M+2) |

| 243 | [C₉H₁₁¹¹B⁷⁹BrO₂]⁺ | •CH₃ | Loss of a methyl radical from the isopropyl group. |

| 240 | [C₉H₁₀¹¹B⁷⁹BrO]⁺ | H₂O | Dehydration of the boronic acid group. |

| 199 | [C₉H₁₁⁷⁹Br]⁺ | B(OH)₂ | Loss of the boronic acid moiety. |

| 179 | [C₉H₁₂¹¹BO₂]⁺ | •Br | Loss of the bromine radical. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. cdnsciencepub.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its distinct structural features. cdnsciencepub.comnih.govnist.gov

The key functional groups and their expected vibrational frequencies are:

O-H Stretching: The hydroxyl groups of the boronic acid moiety will produce a broad and strong absorption band in the region of 3200-3600 cm⁻¹. This broadness is a result of intermolecular hydrogen bonding, a common feature in the solid state of boronic acids. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear as a series of weaker bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). Aliphatic C-H stretching from the isopropyl group will result in strong absorptions just below 3000 cm⁻¹ (typically 2850-2970 cm⁻¹).

C=C Stretching: The aromatic ring will show characteristic C=C stretching vibrations as a series of sharp, medium-intensity peaks in the 1450-1600 cm⁻¹ region.

B-O Stretching: The asymmetric stretching of the B-O bonds is a key indicator of the boronic acid group and typically gives rise to a very strong and prominent absorption band between 1310 and 1390 cm⁻¹. researchgate.net

O-H Bending: In-plane bending of the O-H groups can be observed in the 1150-1250 cm⁻¹ region.

C-B Stretching: The stretching vibration of the carbon-boron bond is generally weaker and can be found in the 1000-1100 cm⁻¹ range. researchgate.net

C-Br Stretching: The C-Br bond will produce a stretching vibration in the fingerprint region, typically between 500 and 680 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the 1,3,5-trisubstituted benzene (B151609) ring would appear in the 690-900 cm⁻¹ region, providing information about the substitution pattern.

The following table summarizes the expected characteristic IR absorption bands for the compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Boronic Acid O-H | Stretching | 3200-3600 | Strong, Broad |

| Aromatic C-H | Stretching | 3000-3100 | Medium to Weak |

| Isopropyl C-H | Stretching | 2850-2970 | Strong |

| Aromatic C=C | Stretching | 1450-1600 | Medium, Sharp |

| Boron-Oxygen (B-O) | Asymmetric Stretching | 1310-1390 | Very Strong |

| Boronic Acid O-H | In-plane Bending | 1150-1250 | Medium |

| Carbon-Boron (C-B) | Stretching | 1000-1100 | Weak to Medium |

| Aromatic C-H | Out-of-plane Bending | 690-900 | Strong |

| Carbon-Bromine (C-Br) | Stretching | 500-680 | Medium to Strong |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. tandfonline.comnih.gov While a specific crystal structure for this compound is not publicly available, its solid-state structure can be predicted based on extensive studies of phenylboronic acid and its derivatives. rsc.orgcdnsciencepub.comnih.gov

Expected Molecular Structure and Conformation: The analysis would confirm the covalent bond lengths and angles. The phenyl ring is expected to be largely planar. The boronic acid group, -B(OH)₂, is also trigonal planar. A key conformational feature is the dihedral angle between the plane of the phenyl ring and the C-B(OH)₂ plane, which can vary depending on the steric and electronic effects of the ring substituents.

Supramolecular Assembly and Crystal Packing: A hallmark of phenylboronic acids in the solid state is their propensity to form hydrogen-bonded dimers. rsc.org It is highly probable that two molecules of this compound would associate via a pair of strong O-H···O hydrogen bonds between their boronic acid groups, creating a cyclic, centrosymmetric dimer.

These dimeric units would then pack into a three-dimensional lattice. The bromo and isopropyl substituents would play a significant role in directing this packing. The bulky isopropyl group might influence the stacking of the phenyl rings, potentially leading to offset or herringbone arrangements rather than direct π-π stacking. The bromine atom could participate in halogen bonding (C-Br···O or C-Br···π interactions), further stabilizing the crystal lattice.

The table below provides hypothetical, yet representative, crystallographic parameters based on similar known structures.

| Parameter | Expected Value / Feature | Significance |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted aromatic compounds. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Consistent with the formation of centrosymmetric dimers. |

| Z (Molecules per unit cell) | 4, 8 | Typical for organic molecules of this size. |

| Hydrogen Bonding | O-H···O interactions forming dimers | Primary supramolecular synthon. |

| B-O Bond Lengths | ~1.37 Å | Typical for boronic acids. |

| C-B Bond Length | ~1.56 Å | Typical for arylboronic acids. |

| C-Br Bond Length | ~1.90 Å | Standard for bromobenzene (B47551) derivatives. |

| Dihedral Angle (Aryl/BO₂) | 10-30° | Indicates the twist of the boronic acid group relative to the ring. |

Future Research Directions and Emerging Trends

Novel Catalytic Systems for Suzuki-Miyaura and Related Couplings

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds, and 3-Bromo-5-isopropylphenylboronic acid is a prime substrate for such transformations. Future research is focused on developing more efficient and robust catalytic systems to enhance the utility of this and related arylboronic acids.

Key research areas include:

Air-Stable Palladium Catalysts: The development of new air-stable palladium complexes, such as PdCl2{PR2(Ph-R')}2, shows promise for coupling a wide range of arylboronic acids with heteroaryl chlorides. organic-chemistry.orgresearchgate.net These catalysts are designed to overcome the deactivation often caused by heteroatom-containing substrates. organic-chemistry.org

Advanced Ligand Design: The activity of palladium catalysts is heavily influenced by the phosphine (B1218219) ligands used. organic-chemistry.org Research into electron-rich and sterically demanding ligands aims to improve the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and catalyst turnover numbers. organic-chemistry.orgnih.gov

Heterogeneous Catalysis: To simplify catalyst separation and recycling, researchers are exploring heterogeneous systems. nih.gov This includes supporting palladium nanoparticles on materials like graphene oxide or titania, and creating polymer-immobilized N-heterocyclic carbene (NHC)-palladium complexes. nih.govmdpi.com

Nickel and Iron-Based Catalysts: While palladium dominates the field, there is growing interest in using more earth-abundant and economical metals like nickel and iron for cross-coupling reactions. nih.gov

The table below summarizes some emerging catalytic systems relevant to arylboronic acids.

| Catalyst Type | Support/Ligand | Key Advantages | Relevant Substrates |

| Palladium Complexes | Phosphine Ligands (e.g., PR2(Ph-R')) | Air-stable, high efficiency, high turnover numbers | Heteroaryl chlorides, Arylboronic acids |

| Palladium Nanoparticles | Graphene Oxide, TiO2 | Recyclable, good yields | Aryl halides, Arylboronic acids |

| Polymer-Immobilized Pd | N-Heterocyclic Carbene (NHC) | Recyclable, effective for challenging couplings | Aryl halides, Phenylboronic acid |

| Iron-Based Systems | N/A | Earth-abundant, economical | Pyridine (B92270), Phenylboronic acid |

Flow Chemistry and Continuous Synthesis Methodologies

Flow chemistry, or continuous synthesis, is gaining traction as a powerful alternative to traditional batch processing. This methodology offers enhanced safety, scalability, and efficiency. The application of flow chemistry to reactions involving this compound and its derivatives is a promising area of future research. By pumping reagents through controlled temperature and pressure zones in a reactor, processes like Suzuki-Miyaura couplings or the synthesis of complex heterocycles can be optimized. mdpi.comuc.pt This approach allows for rapid reaction screening, improved heat and mass transfer, and the ability to safely handle reactive intermediates, making it ideal for industrial-scale production of fine chemicals derived from this boronic acid. uc.pt

Asymmetric Synthesis Utilizing Chiral Derivatives

The creation of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. Future research will likely explore the use of chiral derivatives of this compound in asymmetric synthesis. This could involve attaching a chiral auxiliary to the boronic acid moiety or employing chiral catalysts in reactions where it is a substrate. For instance, the development of methods for the asymmetric synthesis of chiral 1,2-bis(boronic) esters highlights the potential for creating complex, stereochemically defined molecules. nih.gov The design of chiral ligands for metal catalysts, such as chiral bis-NHC palladium complexes, can induce enantioselectivity in cross-coupling reactions. nih.gov Vanadyl complexes with chiral templates have also been used for asymmetric radical cross-coupling reactions to produce chiral heterocycles. nih.govmdpi.com

Green Chemistry Approaches and Sustainable Synthesis

The principles of green chemistry are increasingly influencing synthetic route design. For a compound like this compound, future research will focus on more sustainable synthetic methods. Key approaches include:

Use of Green Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ethanol (B145695), or ionic liquids. nih.govmdpi.com

Energy Efficiency: Employing energy-efficient activation methods such as microwave irradiation, which can dramatically reduce reaction times compared to conventional heating. nih.gov

Atom Economy: Designing reactions, such as multicomponent reactions (MCRs), that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.gov

Solvent-Free Conditions: Developing mechanochemical methods, like grinding or ball-milling, that proceed without any solvent, reducing environmental impact. mdpi.com

The table below outlines how green chemistry principles can be applied to syntheses involving arylboronic acids.

| Green Chemistry Principle | Application in Synthesis | Example |

| Safer Solvents | Use of water or ethanol instead of hazardous organic solvents. | Multicomponent reactions in ethanol. nih.gov |

| Energy Efficiency | Microwave or Infrared (IR) irradiation to reduce reaction times and energy consumption. | Synthesis of dihydropyridines with microwave activation. nih.gov |

| Atom Economy | Multicomponent reactions (MCRs) where multiple starting materials are combined in a single step. | Hantzsch and Biginelli reactions to form boron-containing esters. nih.gov |

| Waste Prevention | Using recyclable catalysts or solvent-free reaction conditions. | Heterogeneous catalysts that can be easily recovered and reused. mdpi.com |

Applications in Medicinal Chemistry and Drug Discovery (e.g., BACE1 inhibitors)

Arylboronic acids are crucial building blocks in medicinal chemistry. This compound, with its specific substitution pattern, could be a valuable scaffold for developing new therapeutic agents. One significant area of interest is the development of inhibitors for the β-secretase 1 (BACE1) enzyme, a key target in the treatment of Alzheimer's disease. mdpi.comrsc.org BACE1 is involved in the production of β-amyloid peptides, which form plaques in the brains of Alzheimer's patients. rsc.orgnih.gov